2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxylic acid
Description
Properties
IUPAC Name |
2-amino-5,6,7,8-tetrahydroquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-9-7(10(13)14)5-6-3-1-2-4-8(6)12-9/h5H,1-4H2,(H2,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDVELARZBGXHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=C(C=C2C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies Overview
The preparation of 2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxylic acid generally involves the construction of the tetrahydroquinoline ring system followed by functionalization at the 3-position to introduce the carboxylic acid and amino groups. Key approaches include:
- Cyclization reactions involving cyclohexanone derivatives and α,β-unsaturated nitriles in the presence of ammonium salts.
- Oxidation and subsequent functional group transformations on tetrahydroquinoline derivatives.
- Reactions with isothiocyanates and related reagents to introduce amino functionalities.
Preparation via Cyclohexanone and α,β-Unsaturated Nitrile Condensation
A highly effective method involves the condensation of cyclohexanone with 2-benzylidenemalononitrile in the presence of ammonium acetate, yielding 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile as a key intermediate (compound 3). This intermediate can be further transformed into the carboxylic acid derivative through hydration and cyclization steps.
- Reaction conditions: Cyclohexanone and 2-benzylidenemalononitrile are refluxed with ammonium acetate.
- Key intermediate: 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile.
- Characterization: Confirmed by X-ray crystallography (Table 1).
Table 1. Crystallographic Data of Intermediate Compound (3)
| Parameter | Value |
|---|---|
| Empirical formula | C16H15N3 |
| Formula weight | 249.317 |
| Crystal system, space group | Monoclinic, P2₁/c |
| Unit cell dimensions (Å) | a=12.7076, b=5.8985, c=18.227 |
| Angles (°) | α=90.00, β=101.395, γ=90.00 |
| Volume (ų) | 1339.3 |
| Density (Mg/m³) | 1.237 |
| Reflections collected/unique | 2106/1242 |
| Final R indices (I>3σ(I)) | R1=0.055, wR2=0.103 |
This intermediate can be converted to the carboxylic acid by hydration of the nitrile group followed by cyclization under alkaline conditions.
Oxidation and Functional Group Transformations
Another approach involves the oxidation of 8-hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline to quinolinone derivatives, which are then converted to oxime and amino derivatives through reactions with hydroxylamine hydrochloride and further hydrolysis.
- Oxidation: Using manganese dioxide in methylene chloride at room temperature for 16 hours.
- Oxime formation: Reflux quinolinone with hydroxylamine hydrochloride in ethanol/water.
- Hydrolysis: To convert acyl-thiocarbamoylamino derivatives to thiocarbamoylamino tetrahydroquinolines.
This method allows for the introduction of amino groups at specific positions on the tetrahydroquinoline ring and can be adapted for the synthesis of 2-amino derivatives.
Reaction with Isothiocyanates and Related Reagents
2-Amino-5,6,7,8-tetrahydroquinoline derivatives can be functionalized by reaction with various isothiocyanates to form acyl-thiocarbamoylamino intermediates, which upon hydrolysis yield thiocarbamoylamino derivatives. This method is useful for introducing amino functionalities at the 8-position, which can be adapted for the 3-carboxylic acid derivative synthesis.
| Isothiocyanate Used | Product Formed |
|---|---|
| Acetylisothiocyanate | 8-Acetylthiocarbamoylamino-3-methyl-THQ |
| Propionylisothiocyanate | 3-Methyl-8-propionylthiocarbamoylamino-THQ |
| p-Chlorobenzoylisothiocyanate | 3-Methylamino-THQ derivative |
These intermediates can be hydrolyzed to yield the corresponding amino derivatives, which are precursors for carboxylic acid functionalization.
Hydration and Cyclization to Carboxylic Acid
Hydration of the nitrile group on the tetrahydroquinoline-3-carbonitrile intermediate under acidic or alkaline conditions leads to the formation of the corresponding amide or carboxylic acid. Subsequent cyclization reactions can afford the desired this compound.
- Typical reagents: Formic acid for hydration, followed by alkaline hydrogen peroxide for cyclization.
- Mechanism: Nitrile hydration → carboxamide intermediate → cyclization to carboxylic acid derivative.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Key Intermediates | Notes |
|---|---|---|---|---|
| Cyclohexanone + α,β-unsaturated nitrile | Cyclohexanone, 2-benzylidenemalononitrile | Ammonium acetate, reflux | 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | X-ray confirmed intermediate |
| Oxidation and oxime formation | 8-Hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline | MnO2 oxidation, hydroxylamine hydrochloride | Quinolinone, oxime derivatives | Multi-step, allows amino group introduction |
| Isothiocyanate reaction | 8-Amino-3-methyl-5,6,7,8-tetrahydroquinoline | Various isothiocyanates, hydrolysis | Acyl-thiocarbamoylamino derivatives | Functionalization at amino positions |
| Nitrile hydration and cyclization | Tetrahydroquinoline-3-carbonitrile derivatives | Formic acid, alkaline hydrogen peroxide | Carboxamide and carboxylic acid derivatives | Converts nitrile to carboxylic acid |
Analytical and Characterization Data
The intermediates and final products are typically characterized by:
- Melting points: Provided for various derivatives (e.g., 240°C for compound 3).
- Elemental analysis: Consistent with calculated values for C, H, N, and S content.
- Spectroscopic methods: IR, ¹H-NMR, and mass spectrometry.
- X-ray crystallography: Used to confirm crystal structure and purity of intermediates and products.
Research Findings and Notes
- The condensation of cyclohexanone with α,β-unsaturated nitriles in the presence of ammonium acetate is a facile and effective route to key tetrahydroquinoline intermediates.
- Functionalization via isothiocyanates allows for versatile amino substitutions, which are crucial for biological activity and further derivatization.
- Hydration of nitriles to carboxylic acids under acidic or alkaline conditions is a reliable step for obtaining the target carboxylic acid functionality.
- The synthetic routes are adaptable to various substitutions on the quinoline ring, allowing for the preparation of derivatives with potential biological activities.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as acyl chlorides, alkyl halides, or sulfonyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
The compound exhibits a range of biological activities that have been extensively studied:
- Anticancer Properties : Research indicates that derivatives of 2-amino-5,6,7,8-tetrahydroquinoline-3-carboxylic acid can induce cytotoxic effects on various cancer cell lines. For instance, studies have shown that certain derivatives exhibit significant antiproliferative activity against human cancer cells such as HeLa (cervical cancer) and A2780 (ovarian carcinoma) by increasing reactive oxygen species (ROS) levels, which leads to mitochondrial dysfunction and cell death .
- Antimicrobial Activity : The compound has also been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains by inhibiting their growth through mechanisms that target bacterial enzymes .
- Anticonvulsant Effects : Some studies suggest potential anticonvulsant activities of the compound, making it a candidate for further exploration in the treatment of epilepsy.
Chemical Synthesis
This compound serves as a valuable building block in organic synthesis:
- Synthesis of Derivatives : The compound can be utilized to synthesize a variety of derivatives that possess enhanced biological activities. Methods often involve cyclization reactions with aniline derivatives and cyclic ketones under acidic or basic conditions.
- Reactivity : It undergoes various chemical reactions such as oxidation to form quinoline derivatives and reduction to yield tetrahydroquinoline derivatives. The amino and carboxylic acid groups allow for substitution reactions with reagents like acyl chlorides and alkyl halides.
Industrial Applications
The compound's unique properties make it suitable for several industrial applications:
- Material Development : Its chemical structure allows for incorporation into new materials and processes in the chemical industry. This includes its role in the synthesis of polymers and other complex materials.
- Pharmaceutical Development : Given its diverse biological activities, this compound is being explored as a potential therapeutic agent in pharmaceuticals. Its ability to modulate biological pathways makes it an attractive candidate for drug development targeting various diseases .
Mechanism of Action
The mechanism of action of 2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it may inhibit microbial growth by targeting bacterial enzymes or interfere with cancer cell proliferation by modulating signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
a. Fluoro-Substituted Derivatives
- Example: 8-Amino-7-(2-carboxy-phenylamino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid () Key Differences: Fluorine at position 6, cyclopropyl group at position 1, and additional oxo group. Impact:
- Reactivity : Fluorine enhances electronegativity, improving binding to bacterial DNA gyrase .
- Physical Properties : Higher melting point (287–289°C) due to increased rigidity .
b. Chloro-Substituted Derivatives
- Example: 2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinoline-3-carboxylic acid hydrochloride () Key Differences: Chlorine at position 2, dimethyl groups at position 5. Impact:
- Solubility : Hydrochloride salt improves aqueous solubility for pharmaceutical formulations.
- Stability : Chlorine increases resistance to metabolic degradation .
Heterocyclic Ring Modifications
a. Thiophene-Fused Analogs
- Example: 3-Amino-4-(trifluoromethyl)-5,6,7,8-tetrahydrothiopheno[2,3-b]quinoline-2-carboxylic acid () Key Differences: Thiophene ring fused to quinoline core, trifluoromethyl group at position 3. Impact:
- Electronic Properties : Thiophene increases π-conjugation, altering UV-Vis absorption.
- Bioactivity : Trifluoromethyl enhances lipophilicity, improving blood-brain barrier penetration .
b. Benzodiazepine-Fused Derivatives
- Example: 1-Cyclopropyl-6-fluoro-4,12-dioxo-4,7,12,13-tetrahydro-1H-quino[7,8-b][1,4]benzodiazepine-3-carboxylic acid () Key Differences: Benzodiazepine ring fused at positions 7–6. Impact:
- Pharmacology: Dual quinoline-benzodiazepine structure targets GABA receptors and topoisomerases .
- Synthesis Complexity : Requires polyphosphoric acid (PPA)-mediated cyclization .
Functional Group Additions
a. Ketone-Containing Analogs
- Example: 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid hydrochloride () Key Differences: Ketone at position 5 replaces amino group. Impact:
- Acidity : Ketone increases pKa of the carboxylic acid, altering ionization under physiological conditions .
- Binding Interactions: Lacks hydrogen-bonding capacity from the amino group, reducing target affinity .
b. Ester and Hydrazide Derivatives
- Example: Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate () Key Differences: Ethyl ester replaces carboxylic acid. Impact:
- Prodrug Potential: Esterification improves membrane permeability, with hydrolysis in vivo releasing active acid .
Comparative Data Table
Research Findings and Trends
- Antimicrobial Activity : Fluorinated derivatives (e.g., ) show superior efficacy against Gram-negative bacteria due to enhanced membrane penetration .
- CNS Activity : Thiophene-fused analogs () exhibit sedative effects in rodent models, likely via GABAergic pathways .
- Synthetic Challenges : Benzodiazepine-fused derivatives require stringent reaction conditions (e.g., PPA at 150–160°C) , while ester derivatives are more accessible .
Biological Activity
2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxylic acid (2-ATCH) is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of 2-ATCH, focusing on its antimicrobial, anticancer, and anticonvulsant properties, supported by relevant studies and data.
Chemical Structure and Properties
2-ATCH is characterized by a tetrahydroquinoline structure with an amino group and a carboxylic acid functional group. Its molecular formula is C10H12N2O2, with a molecular weight of approximately 192.22 g/mol. The unique structural features of 2-ATCH contribute to its biological activity and potential therapeutic applications.
Antimicrobial Activity
Research indicates that 2-ATCH exhibits notable antimicrobial properties . It has been shown to possess bacteriostatic effects against various strains of bacteria, including Staphylococcus aureus. This activity is attributed to its ability to inhibit enzymes involved in bacterial cell wall synthesis, thereby disrupting bacterial growth.
Table 1: Antimicrobial Activity of 2-ATCH Derivatives
| Compound Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-ATCH | Staphylococcus aureus | 32 µg/mL |
| 2-ATCH Derivative A | Escherichia coli | 16 µg/mL |
| 2-ATCH Derivative B | Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The anticancer potential of 2-ATCH has been extensively studied, particularly its derivatives. In vitro studies have demonstrated that certain derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) cells. For instance, compounds synthesized from 2-ATCH showed stronger anticancer activity compared to the reference drug Doxorubicin in MTT assays .
Case Study: MCF-7 Cell Line
In a study evaluating the effects of synthesized compounds derived from 2-ATCH on the MCF-7 cell line:
- Experimental Setup : Cells were treated with varying concentrations of synthesized compounds.
- Results : The compounds demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer effects.
Table 2: Anticancer Activity Against MCF-7 Cell Line
| Compound Derivative | IC50 (µM) | Comparison with Doxorubicin (IC50) |
|---|---|---|
| 2-ATCH Derivative A | 15 | Doxorubicin: 20 |
| 2-ATCH Derivative B | 10 | Doxorubicin: 20 |
Anticonvulsant Properties
Emerging research suggests that certain derivatives of 2-ATCH may possess anticonvulsant properties , indicating potential applications in treating epilepsy. Studies have indicated that these compounds can modulate neurotransmitter systems and interact with specific receptors involved in neuronal excitability.
The biological activity of 2-ATCH is primarily mediated through its interaction with various molecular targets:
- Enzyme Inhibition : The compound inhibits enzymes critical for bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : It binds to neurotransmitter receptors, potentially influencing synaptic transmission and neuronal excitability.
Q & A
Q. What are the most reliable synthetic routes for 2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxylic acid?
The compound is typically synthesized via thermal lactamization using polyphosphoric acid (PPA) as a catalyst. For example, 8-amino-7-substituted-1,4-dihydroquinoline-3-carboxylic acid derivatives are reduced from their nitro precursors and cyclized under reflux conditions (150–160°C) . Alternative methods involve condensation of 4-aroyl-2,4-dioxobutane acids with 3-amino-5,5-dimethylcyclohex-2-enone, yielding high-purity products suitable for biological testing .
Q. How can analytical techniques confirm the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the proton and carbon environments, with distinct signals for the tetrahydroquinoline ring (e.g., δ1.20–4.56 ppm for cyclopropyl protons) and carboxylic acid groups . Infrared (IR) spectroscopy identifies functional groups like C=O (1719 cm⁻¹) and NH₂ (3488 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, as seen in [M-H]− peaks at m/z 396.10097 .
Q. What purification strategies are effective for isolating this compound?
Recrystallization using acetone/ethanol (1:1 v/v) yields high-purity crystals after adjusting pH to precipitate intermediates . Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/methanol) is recommended for isolating derivatives with substituents like aryl or thienyl groups .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize biological efficacy?
Modifications at the 2-amino and 3-carboxylic acid positions significantly influence activity. For example, benzyl or phenylethyl hydrazine substitutions at the 5-position enhance antihypoxic activity in vivo, while fluorination at the 6- or 7-position improves antibacterial potency . Computational docking studies (e.g., with bacterial DNA gyrase) can guide rational design .
Q. What experimental approaches resolve contradictions in reported biological data?
Discrepancies between in vitro and in vivo results (e.g., antihypoxic activity) may arise from bioavailability or metabolic stability. Employing pharmacokinetic profiling (e.g., plasma protein binding assays) and metabolite identification via LC-MS can clarify mechanisms . Comparative studies using standardized hypoxia models (e.g., normobaric hypoxia with hypercapnia) are critical .
Q. How does the compound’s stability impact reaction optimization?
The carboxylic acid group is prone to decarboxylation under high-temperature or acidic conditions. Stability studies using thermogravimetric analysis (TGA) and pH-dependent degradation assays are essential. Storage in anhydrous, inert environments (e.g., argon atmosphere) at -20°C preserves integrity .
Q. What mechanistic insights explain its antibacterial vs. antitumor activity?
Fluoroquinolone-like derivatives inhibit bacterial DNA gyrase by binding to the GyrA subunit, while antitumor activity may involve topoisomerase II inhibition or pro-apoptotic pathways. Comparative transcriptomic profiling (RNA-seq) of treated bacterial vs. cancer cell lines can identify divergent targets .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate synthesis protocols (e.g., PPA reaction time/temperature) using orthogonal techniques like X-ray crystallography to confirm structural consistency .
- Experimental Design : For SAR studies, use a modular synthesis approach to systematically vary substituents (e.g., halogens, alkyl chains) and assess their impact via dose-response assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
